Cas no 2387563-74-6 ((4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride)
![(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2387563-74-6x500.png)
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride 化学的及び物理的性質
名前と識別子
-
- (4R)-8-azaspiro[4.5]decan-4-ol
- 2387563-74-6
- (4R)-8-AZASPIRO[4.5]DECAN-4-OL HYDROCHLORIDE
- PS-19638
- (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride
- F86220
- (4R)-8-azaspiro[4.5]decan-4-ol HCl
- (1R)-8-azaspiro[4.5]decan-1-ol hydrochloride
- (R)-8-Azaspiro[4.5]decan-1-ol hydrochloride
-
- インチ: 1S/C9H17NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H/t8-;/m1./s1
- InChIKey: LRQGIPDIBUHQFP-DDWIOCJRSA-N
- ほほえんだ: Cl.O[C@@H]1CCCC21CCNCC2
計算された属性
- せいみつぶんしりょう: 191.1076919g/mol
- どういたいしつりょう: 191.1076919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 141
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1297874-5G |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride |
2387563-74-6 | 97% | 5g |
$6090 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0225-1-250MG |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride |
2387563-74-6 | 97% | 250MG |
¥ 4,963.00 | 2023-04-05 | |
eNovation Chemicals LLC | Y1297874-100mg |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride |
2387563-74-6 | 97% | 100mg |
$580 | 2024-07-21 | |
eNovation Chemicals LLC | Y1297874-250MG |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride |
2387563-74-6 | 97% | 250mg |
$930 | 2025-02-28 | |
eNovation Chemicals LLC | Y1297874-1G |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride |
2387563-74-6 | 97% | 1g |
$2330 | 2025-02-28 | |
eNovation Chemicals LLC | Y1297874-5G |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride |
2387563-74-6 | 97% | 5G |
$6090 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0225-1-1g |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride |
2387563-74-6 | 97% | 1g |
¥12408.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0225-1-250mg |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride |
2387563-74-6 | 97% | 250mg |
¥4962.0 | 2024-04-22 | |
Ambeed | A1542302-100mg |
(R)-8-Azaspiro[4.5]decan-1-ol hydrochloride |
2387563-74-6 | 97% | 100mg |
$667.0 | 2024-04-20 | |
Aaron | AR0206WW-100mg |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride |
2387563-74-6 | 95% | 100mg |
$537.00 | 2023-12-15 |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochlorideに関する追加情報
Introduction to (4R)-8-azaspiro[4.5]decan-4-ol Hydrochloride (CAS No. 2387563-74-6)
(4R)-8-azaspiro[4.5]decan-4-ol hydrochloride, identified by its CAS number 2387563-74-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the spirocyclic amine family, characterized by its unique spiro structure, which consists of two cyclic moieties linked by a single nitrogen atom. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>spirocyclic framework of (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride imparts distinct stereochemical properties that are crucial for its biological activity. Spirocyclic compounds have garnered considerable attention due to their potential as pharmacophores, offering advantages such as reduced metabolic clearance and improved binding affinity to biological targets. The specific stereochemistry at the nitrogen atom, as indicated by the (4R) configuration, plays a pivotal role in determining the compound's interaction with biological systems.
In recent years, there has been growing interest in the development of novel spirocyclic amines for their therapeutic applications. Research has demonstrated that these compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The< strong>hydrochloride salt form of (4R)-8-azaspiro[4.5]decan-4-ol enhances its pharmacokinetic properties, facilitating its use in drug formulation and delivery.
One of the most compelling aspects of (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride is its potential as a scaffold for drug discovery. The spirocyclic core provides a rigid structure that can be modified to optimize binding interactions with target enzymes and receptors. This flexibility has led to several innovative approaches in medicinal chemistry, where modifications at various positions of the spirocyclic ring have been explored to enhance potency and selectivity.
Recent studies have highlighted the< strong>pharmacological significance of spirocyclic amine derivatives in treating neurological disorders. For instance, compounds with similar structural motifs have shown promise in preclinical models of Alzheimer's disease and Parkinson's disease by inhibiting key enzymes involved in neurodegeneration. The< strong>(4R)-configuration of (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride is particularly noteworthy, as it has been associated with enhanced binding affinity and improved pharmacological outcomes.
The synthesis of (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride involves multi-step organic transformations that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and transition-metal-catalyzed reactions, have been employed to achieve high enantioselectivity and yield. These synthetic strategies are critical for producing sufficient quantities of the compound for both research and commercial applications.
The< strong>biological evaluation of (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride has revealed several interesting properties that make it a promising candidate for further development. In vitro assays have demonstrated its ability to modulate various signaling pathways relevant to inflammation and pain perception. Additionally, preliminary in vivo studies suggest that it may have therapeutic potential in models of acute and chronic pain syndromes.
The< strong>solubility enhancement provided by the hydrochloride salt form is another key advantage of this compound. Poor solubility is a common challenge in drug development, often limiting bioavailability and efficacy. By converting (4R)-8-azaspiro[4.5]decan-4-ol into its hydrochloride salt, researchers have improved its solubility in aqueous media, making it more suitable for formulation into oral or injectable drugs.
In conclusion, (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride (CAS No. 2387563-74-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its spirocyclic framework, combined with the (R) stereochemistry at the nitrogen atom, contributes to its unique pharmacological profile. The development of this compound underscores the importance of innovative synthetic strategies and thorough biological evaluation in identifying new therapeutic agents.
2387563-74-6 ((4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride) 関連製品
- 897471-50-0((2E)-1-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-(thiophen-2-yl)prop-2-en-1-one)
- 1005292-85-2(N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide)
- 2229030-52-6(tert-butyl N-(4-methoxy-3-sulfanylphenyl)carbamate)
- 1212849-16-5((1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine)
- 1805328-34-0(3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)
- 923194-03-0(N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)
- 1494060-38-6(2-{[(1-hydroxycyclohexyl)methyl]sulfanyl}propanoic acid)
- 2680778-40-7(benzyl N-(3,5-dibromophenyl)methylcarbamate)
- 315685-46-2(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole)
- 132664-24-5(2-Piperidin-1-yl-5-(trifluoromethyl)pyridine)
